molecular formula C5H9NS B1581412 Butyl thiocyanate CAS No. 628-83-1

Butyl thiocyanate

Cat. No.: B1581412
CAS No.: 628-83-1
M. Wt: 115.2 g/mol
InChI Key: HXNXAEYAXNPLHJ-UHFFFAOYSA-N
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Description

Butyl thiocyanate is an organic compound with the molecular formula C₅H₉NS. It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N. This compound is known for its distinctive sulfur and nitrogen-containing structure, making it a valuable building block in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction between butyl halides and alkali thiocyanates in aqueous media. For instance, butyl bromide can react with sodium thiocyanate in boiling ethanol to produce this compound . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to yield thiocyanates .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale reactions involving butyl halides and thiocyanate salts. The reaction conditions are optimized to maximize yield and minimize the formation of by-products such as isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Butyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces thiocarbamates.

    Electrochemical Reduction: Yields thioates and cyanide.

    Isomerization: Forms butyl isothiocyanate.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl thiocyanate
  • Methyl thiocyanate
  • Isopropyl thiocyanate

Uniqueness

Butyl thiocyanate is unique due to its butyl group, which imparts distinct physical and chemical properties compared to other thiocyanates. This uniqueness makes it suitable for specific applications where other thiocyanates may not be as effective .

Conclusion

This compound is a versatile compound with significant importance in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new chemical and biological pathways.

Properties

IUPAC Name

butyl thiocyanate
Source PubChem
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InChI

InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNXAEYAXNPLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060860
Record name Thiocyanic acid, butyl ester
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Molecular Weight

115.20 g/mol
Source PubChem
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CAS No.

628-83-1
Record name Thiocyanic acid, butyl ester
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Record name Butyl thiocyanate
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Record name Butyl thiocyanate
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Record name Thiocyanic acid, butyl ester
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Record name Thiocyanic acid, butyl ester
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Record name Butyl thiocyanate
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Record name BUTYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl thiocyanate
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Butyl thiocyanate
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Butyl thiocyanate
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Customer
Q & A

Q1: What makes Butyl thiocyanate a potentially valuable compound in gold mining?

A1: Research suggests that this compound exhibits a remarkably high selectivity for gold over iron pyrite during the flotation process. [] This selectivity stems from a unique π-bond interaction between this compound and gold, which is stronger than the interaction with iron pyrite. This characteristic could lead to more efficient and environmentally friendly gold extraction methods. []

Q2: What is the proposed mechanism behind the high selectivity of this compound for gold?

A2: The high selectivity is attributed to the electronic configuration of gold. Gold, with its d10 electron configuration, forms a stronger bond with this compound than iron, which has a d6 configuration. [] This suggests that the interaction goes beyond a simple electrostatic attraction and involves a degree of orbital overlap, leading to a more stable complex with gold.

Q3: Has this compound been found in nature, and if so, what is its significance?

A3: Yes, this compound has been identified as a naturally occurring compound. It is found in certain plants as a breakdown product of glucosinolates, which are sulfur-containing compounds. [, ] This natural occurrence makes this compound and its analogs interesting subjects for studying plant defense mechanisms against herbivores. []

Q4: How is this compound synthesized in the laboratory?

A4: One method involves reacting S-methylthiolanium fluorosulphate with thiocyanate ions. [] This reaction mimics the proposed biosynthetic pathway of this compound in plants, providing insight into the natural production of this compound. Another approach uses 1,4-dihalobutanes and sodium methyl mercaptide as starting materials, highlighting the versatility in synthetic routes for this compound. []

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